molecular formula C11H15N5 B1445118 3-(4-(Aminomethyl)piperidin-1-yl)pyrazine-2-carbonitrile CAS No. 1247453-61-7

3-(4-(Aminomethyl)piperidin-1-yl)pyrazine-2-carbonitrile

Cat. No. B1445118
CAS RN: 1247453-61-7
M. Wt: 217.27 g/mol
InChI Key: OMZGKHVCJOTGIU-UHFFFAOYSA-N
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Description

This compound is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The average molecular weight is 384.4769 and the monoisotopic mass is 384.206244798 . The chemical formula is C23H24N6 .


Chemical Reactions Analysis

The compound is used as a single-source precursor in the synthesis of metal-free nitrogen-doped carbon nanoparticles (NCNPs) . It is also an important intermediate in the production of pyrazinamide, an effective anti-tubercular drug .


Physical And Chemical Properties Analysis

The IR spectrum of a similar compound shows peaks at 3439, 3379, 3220 (NH2), 2208, 2221 (C≡N), 1662 (C=C) . The 1H NMR spectrum (DMSO-d6) shows various peaks indicating the presence of different types of hydrogen atoms .

Scientific Research Applications

Anticancer Applications

Piperidine derivatives have been extensively studied for their anticancer properties. They are known to interact with various biological targets and pathways involved in cancer progression. For instance, certain piperidine derivatives can inhibit the growth of cancer cells by targeting tubulin polymerization, which is crucial for cell division . Additionally, these compounds may possess the ability to induce apoptosis in cancer cells, making them potential candidates for chemotherapy drugs.

Antimicrobial Activity

The antimicrobial properties of piperidine derivatives make them valuable in the development of new antibiotics. They have been shown to be effective against a range of bacterial strains, including those resistant to existing antibiotics . By disrupting bacterial cell wall synthesis or interfering with essential enzymes, these compounds help combat infections caused by bacteria.

Antiviral Agents

Piperidine derivatives can also serve as antiviral agents. They may work by inhibiting viral entry into host cells or by interfering with viral replication mechanisms. This makes them potential therapeutic agents for treating viral infections, including those caused by emerging and re-emerging viruses .

Antimalarial Activity

The fight against malaria has led to the exploration of piperidine derivatives as antimalarial agents. These compounds can interfere with the life cycle of the malaria parasite, Plasmodium spp., potentially providing an alternative to current antimalarial drugs, which are facing resistance issues .

Analgesic and Anti-inflammatory Properties

Piperidine derivatives are known to exhibit analgesic and anti-inflammatory effects, making them candidates for pain management and the treatment of inflammatory diseases. They may modulate pain pathways or reduce inflammation by inhibiting the production of pro-inflammatory cytokines .

Neuroprotective and Anti-Alzheimer’s Disease

Research has indicated that piperidine derivatives could have neuroprotective properties, offering potential benefits in the treatment of neurodegenerative diseases like Alzheimer’s. They may work by protecting neuronal cells from oxidative stress or by inhibiting enzymes like acetylcholinesterase, which is involved in the progression of Alzheimer’s disease .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in the pharmaceutical industry, given the importance of piperidine derivatives in drug design . Additionally, its role as a precursor in the synthesis of metal-free nitrogen-doped carbon nanoparticles suggests potential applications in materials science .

properties

IUPAC Name

3-[4-(aminomethyl)piperidin-1-yl]pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c12-7-9-1-5-16(6-2-9)11-10(8-13)14-3-4-15-11/h3-4,9H,1-2,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZGKHVCJOTGIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=NC=CN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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